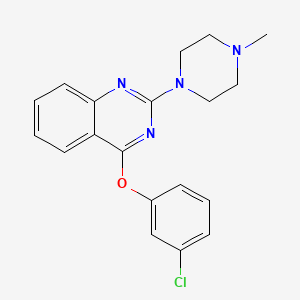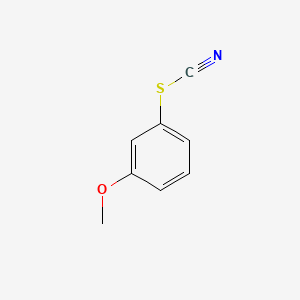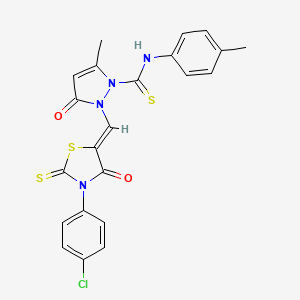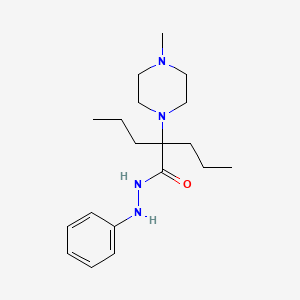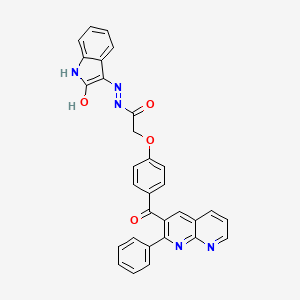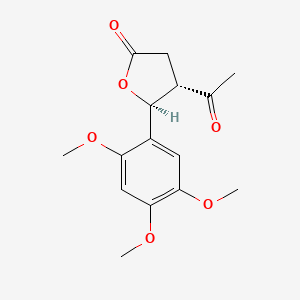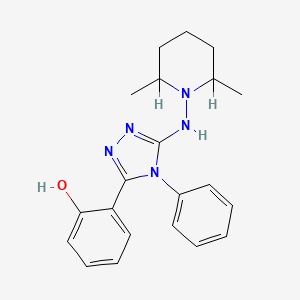
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol ist eine komplexe organische Verbindung, die einen Triazolring, eine Phenylgruppe und eine Piperidin-Einheit enthält
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol umfasst typischerweise mehrere Schritte. Ein üblicher Weg beginnt mit der Herstellung des Triazolrings, gefolgt von der Einführung der Phenylgruppe und der Piperidin-Einheit. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren, bestimmten Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Reaktionen unter Verwendung automatisierter Reaktoren beinhalten. Der Prozess würde so optimiert werden, dass Abfälle minimiert und die Effizienz maximiert wird. Zu den wichtigsten Schritten gehören die sorgfältige Kontrolle der Reaktionsparameter und die Verwendung von Reinigungsverfahren wie Kristallisation oder Chromatographie, um das Endprodukt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoffatome hinzufügen.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft bestimmte Lösungsmittel, Temperaturen und pH-Werte, um die Reaktionen bis zur Vollendung zu treiben.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu einem Keton oder Aldehyd führen, während die Reduktion einen Alkohol erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen wie Halogenide oder Amine einführen.
Wissenschaftliche Forschungsanwendungen
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird hinsichtlich seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Wird hinsichtlich seines Potenzials als Therapeutikum zur Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Zielstrukturen bindet und ihre Aktivität moduliert, was zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,6-Dimethyl-1-piperidinyl)essigsäure
- 2,6-Dimethylpyrazin
- 5-(2,6-Dimethyl-1-piperidinyl)-2-methyl-3-pentin-2-ol
Einzigartigkeit
Im Vergleich zu diesen ähnlichen Verbindungen ist 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen einzigartig. Diese Einzigartigkeit kann besondere chemische Eigenschaften und biologische Aktivitäten verleihen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen macht.
Eigenschaften
CAS-Nummer |
82620-00-6 |
|---|---|
Molekularformel |
C21H25N5O |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-[5-[(2,6-dimethylpiperidin-1-yl)amino]-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C21H25N5O/c1-15-9-8-10-16(2)26(15)24-21-23-22-20(18-13-6-7-14-19(18)27)25(21)17-11-4-3-5-12-17/h3-7,11-16,27H,8-10H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
BQKPGMYKYDBCDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1NC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


